

An In-depth Technical Guide to the Chemical Properties and Structure of Esreboxetine

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Compound of Interest

Compound Name: *Esreboxetine*

Cat. No.: *B1671265*

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Introduction

Esreboxetine is a highly selective norepinephrine reuptake inhibitor (NRI) that has been investigated for its potential therapeutic effects in conditions such as fibromyalgia and neuropathic pain.[1] Chemically, it is the (S,S)-(+)-enantiomer of reboxetine.[1] This stereospecificity is crucial to its pharmacological profile, as the (S,S)-enantiomer exhibits greater potency and selectivity for the norepinephrine transporter (NET) compared to the racemic mixture.[2] This guide provides a comprehensive overview of the chemical and structural properties of **Esreboxetine**, its mechanism of action, and detailed experimental protocols relevant to its study.

Chemical and Physical Properties

The chemical and physical properties of **Esreboxetine** are summarized in the table below. It is important to note that while some data for the free base is available, several experimental values, such as the melting point, are reported for its salt forms (e.g., mesylate or succinate).

Property	Value	Source(s)
IUPAC Name	(2S)-2-[(S)-(2-ethoxyphenoxy)phenylmethyl]morpholine	[1][3]
Synonyms	(S,S)-Reboxetine, PNU-165442, AXS-14	
CAS Number	98819-76-2	
Chemical Formula	C ₁₉ H ₂₃ NO ₃	
Molecular Weight	313.39 g/mol	
Appearance	Solid	
Melting Point	170 - 171 °C (mesylate salt)	
Boiling Point	Data not available	
Solubility	2.23 x 10 ⁻² g/L in water (estimated)	
pKa (amine)	~7.1 (estimated)	
Stereochemistry	(S,S)-(+)-enantiomer	

Chemical Structure and Stereochemistry

Esreboxetine possesses two chiral centers, leading to four possible stereoisomers. The therapeutically relevant isomer is the (S,S)-enantiomer. The specific three-dimensional arrangement of atoms is critical for its high-affinity binding to the norepinephrine transporter.

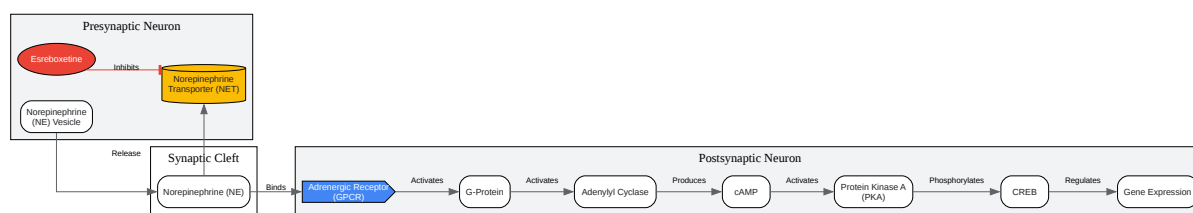
The molecular structure of **Esreboxetine** consists of a morpholine ring attached to a diphenylmethyl ether moiety. The ethoxy group is positioned on one of the phenyl rings.

Mechanism of Action and Signaling Pathways

Esreboxetine's primary pharmacological action is the selective inhibition of the norepinephrine transporter (NET). The NET is a transmembrane protein responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron. By blocking this

transporter, **Esreboxetine** increases the concentration and prolongs the duration of action of norepinephrine in the synapse. This enhancement of noradrenergic signaling is believed to underlie its therapeutic effects.

The increased levels of norepinephrine in the synapse lead to the activation of postsynaptic adrenergic receptors, which are G-protein coupled receptors (GPCRs). The subsequent signaling cascade can involve various downstream effectors, including the activation of the transcription factor CREB (cAMP response element-binding protein), which plays a role in neuronal plasticity and gene expression.



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Norepinephrine reuptake inhibition and downstream signaling cascade.

Experimental Protocols

Asymmetric Synthesis of Esreboxetine

A detailed experimental protocol for the asymmetric synthesis of (S,S)-reboxetine has been described. A key methodology involves the stereospecific synthesis starting from (S)-3-amino-1,2-propanediol. The overall process can be summarized in multiple steps, including the formation of a chiral morpholine intermediate followed by the introduction of the phenyl and aryloxy groups. One reported synthesis achieved a 30% overall yield with 99% enantiomeric

excess in eight steps. Key steps in such syntheses often involve selective oxidation and nucleophilic substitution reactions.

In Vitro Norepinephrine Reuptake Inhibition Assay

This assay is fundamental to characterizing the potency and selectivity of compounds like **Esreboxetine**. A common method is the radioligand uptake inhibition assay using cells stably expressing the human norepinephrine transporter (hNET).

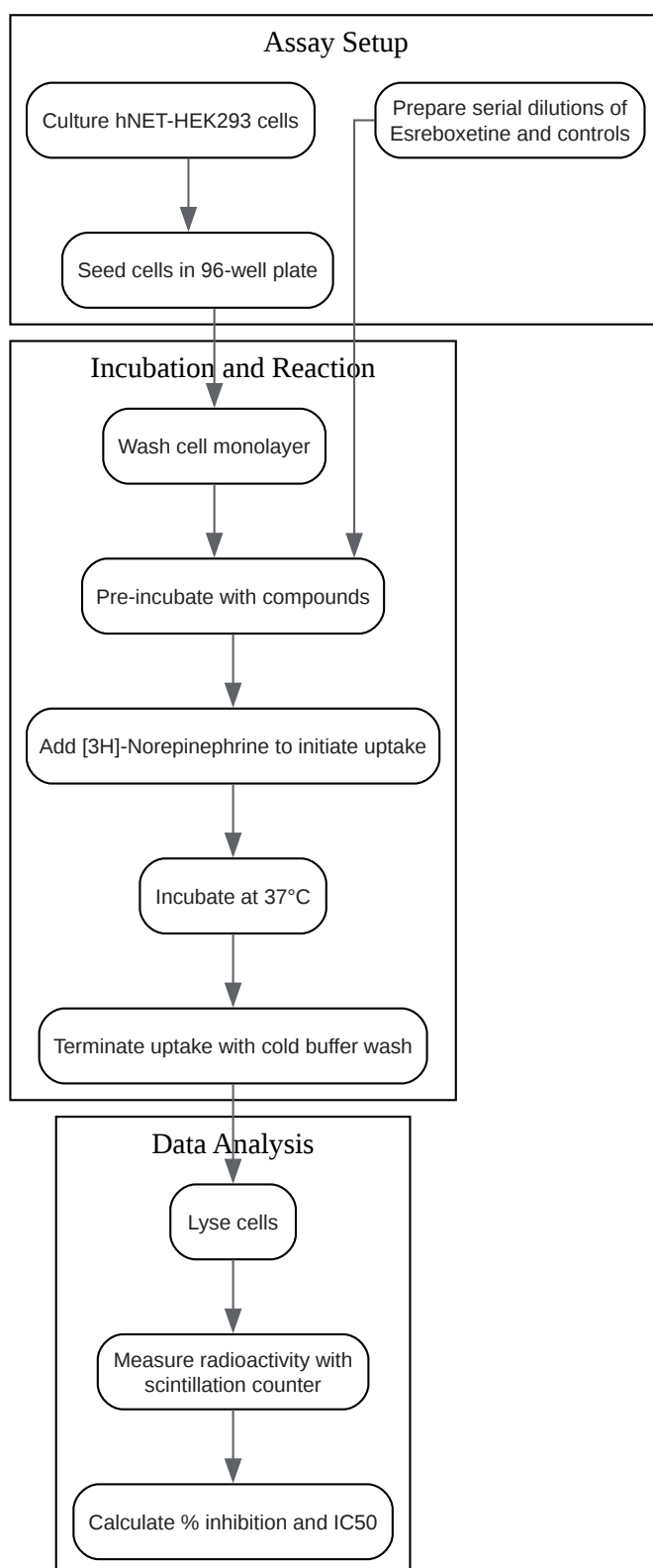
Materials:

- Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with hNET.
- Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and a selection antibiotic (e.g., G418).
- Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer.
- Radioligand: [³H]-Norepinephrine.
- Test Compound: **Esreboxetine**.
- Reference Inhibitor: Desipramine.

Procedure:

- Cell Culture: Culture hNET-HEK293 cells in a humidified incubator at 37°C with 5% CO₂.
- Plating: Seed cells in 96-well plates and allow them to form a confluent monolayer.
- Compound Preparation: Prepare serial dilutions of **Esreboxetine** and the reference inhibitor.
- Assay Performance:
 - Wash the cell monolayers with assay buffer.
 - Pre-incubate the cells with the test compounds or vehicle control for 10-20 minutes at 37°C.

- Initiate the uptake by adding [³H]-Norepinephrine.
- Incubate for a defined period (e.g., 10-30 minutes) at 37°C.
- Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
- Detection and Analysis:
 - Lyse the cells.
 - Measure the radioactivity using a scintillation counter.
 - Calculate the percentage of inhibition and determine the IC₅₀ value by fitting the data to a dose-response curve.



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Workflow for a radiolabeled norepinephrine reuptake inhibition assay.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for the analysis of **Esreboxetine**, particularly for determining its purity and for separating its enantiomers. Chiral HPLC methods are employed to resolve the (S,S)- and (R,R)-enantiomers of reboxetine. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. The choice of the CSP and mobile phase composition is critical for achieving optimal resolution.

Spectroscopic Analysis

Standard spectroscopic techniques are used to confirm the structure and identity of **Esreboxetine**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to elucidate the molecular structure by providing information about the chemical environment of the hydrogen and carbon atoms, respectively.
- Mass Spectrometry (MS): MS is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns.

Conclusion

Esreboxetine is a stereochemically defined molecule with a highly selective mechanism of action. Its chemical and structural properties are intrinsically linked to its potent inhibition of the norepinephrine transporter. The experimental protocols and analytical methods described in this guide are essential tools for the further investigation and development of **Esreboxetine** and related compounds. A thorough understanding of its chemistry and pharmacology is paramount for researchers and scientists in the field of drug discovery and development.

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